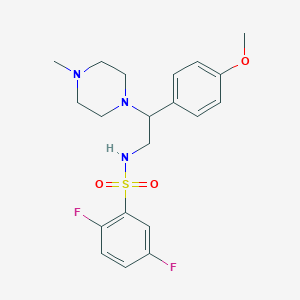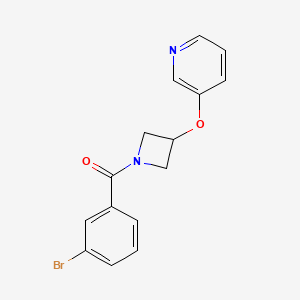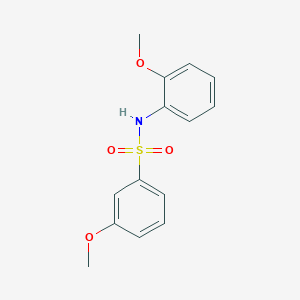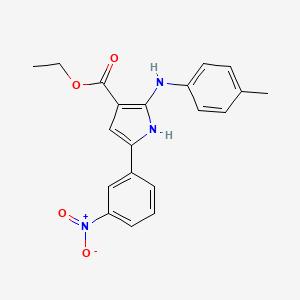![molecular formula C15H15N5OS B2783169 2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1706297-31-5](/img/structure/B2783169.png)
2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core and a thiophene ring . These types of compounds are often found in pharmaceuticals and biologically active substances .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is a fused ring system incorporating a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyrazole ring (a five-membered ring with two nitrogen atoms). It also contains a thiophene ring, a five-membered ring with one sulfur atom .Scientific Research Applications
Synthesis and Derivatives
Research on pyrazolo[1,5-a]pyrimidine derivatives and related compounds highlights their synthetic routes and potential for generating diverse chemical entities. For instance, studies have focused on synthesizing new derivatives of tetrahydropyrimidine and exploring their reactions to produce thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, showcasing the versatility of these compounds in chemical synthesis (Fadda et al., 2013). Such synthetic versatility indicates the potential for creating a wide array of compounds with varying biological and chemical properties.
Anticancer and Anti-inflammatory Potential
Research into pyrazolopyrimidine derivatives has revealed their potential as anticancer and anti-inflammatory agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showcasing their potential in anticancer research (Rahmouni et al., 2016). Additionally, thiazolo[3,2-a]pyrimidine derivatives have demonstrated anti-inflammatory activities, further highlighting the therapeutic potential of these compounds (Tozkoparan et al., 1999).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been a focus of study. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown promising antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, suggesting their potential use in developing new antimicrobial agents (Kolisnyk et al., 2015).
Catalysis and Chemical Transformations
Studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in catalysis and chemical transformations. For example, nanoparticles of manganese oxides have been utilized as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, demonstrating the role of these compounds in facilitating chemical reactions and synthesizing novel chemical structures (Shehab & El-Shwiniy, 2018).
Future Directions
properties
IUPAC Name |
4-methyl-N-thiophen-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-7-13-16-8-11-9-19(5-4-12(11)20(13)18-10)15(21)17-14-3-2-6-22-14/h2-3,6-8H,4-5,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCAJLNCXWRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B2783086.png)
![2-cyclopentyl-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2783087.png)




![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)




![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)
